

Comparative Analysis of 395 nm LED Manufacturers for Research and Drug Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: A-395N

Cat. No.: B15602355

[Get Quote](#)

For researchers, scientists, and professionals in drug development, the selection of a stable and reliable 395 nm UV light-emitting diode (LED) is critical for applications ranging from fluorescence excitation and photochemistry to UV curing and sterilization. This guide provides a comparative analysis of 395 nm LEDs from leading manufacturers, offering a quantitative and qualitative assessment to inform purchasing decisions. The comparison focuses on key performance metrics, supported by detailed experimental protocols for verification.

Key Performance Metrics of 395 nm LEDs from Leading Manufacturers

The following table summarizes the typical performance characteristics of 395 nm LEDs from prominent manufacturers based on publicly available datasheets. It is important to note that these values can vary depending on the specific model, binning, and operating conditions.

Manufacturer	Part Number	Radiant Flux (Typ.) @ IF	Forward Voltage (Typ.) @ IF	Spectral Width (FWHM) (Typ.)	Thermal Resistance (Typ.)	Viewing Angle (Typ.)	Package Size
Nichia	NVSU23 3B	1650 mW @ 1000 mA	3.65 V @ 1000 mA	11 nm[1]	3.9 °C/W[1]	120°[2]	3.5 x 3.5 mm
Seoul Viosys	CUN9GF 1A	1700 mW @ 1000 mA[3]	3.5 V @ 1000 mA[3][4]	12 nm[4]	3.9 °C/W[4]	115°[3][4]	3.5 x 3.5 mm
LUXEON							
Lumileds	UV U1 (LHUV-0395-A060)	625 mW @ 500 mA	3.4 V (Max)	11.0 nm[5]	2.5 °C/W	140°[5]	1.7 x 1.3 mm
Kingbright	KTDS-3534UV3 95B	800 mW @ 500 mA[6][7]	3.4 V @ 500 mA[4]	Not Available	Not Available	120°[4]	3.45 x 3.45 mm
Vishay	VLMU35 20-395-120	930 mW @ 500 mA[8]	3.6 V @ 500 mA[8]	Not Available	Not Available	60°[8]	3.5 x 3.5 mm

Note: "Not Available" indicates that the information was not readily found in the publicly available datasheets. Researchers are encouraged to contact the manufacturers directly for more detailed specifications.

Experimental Protocols for Key Performance Measurements

To ensure accurate and reproducible characterization of 395 nm LEDs, standardized experimental protocols are essential. The following methodologies are based on industry standards and best practices.

Radiant Flux Measurement

Objective: To determine the total optical power output of the LED.

Methodology:

- Setup: The LED is mounted at the center of an integrating sphere. The integrating sphere collects the total emitted light and directs it to a calibrated spectroradiometer or photodetector.
- Power Supply: The LED is driven by a precision DC power source with stable current output. The forward current (IF) should be set to the manufacturer's specified test condition.
- Thermal Management: The LED is mounted on a heat sink with active temperature control to maintain a constant junction temperature (TJ), typically 25°C.
- Measurement: The spectroradiometer measures the spectral radiant flux over the entire emission spectrum of the LED. The total radiant flux is then calculated by integrating the spectral power distribution.
- Calibration: The system is calibrated using a standard lamp with a known spectral irradiance.

Spectral Characteristics (Peak Wavelength and FWHM)

Objective: To determine the peak emission wavelength and the spectral purity of the LED.

Methodology:

- Setup: The LED is placed in front of the input optics of a high-resolution spectrometer. A diffuser can be used to ensure uniform illumination of the spectrometer's entrance slit.
- Power Supply and Thermal Management: As with radiant flux measurement, a stable DC power source and precise temperature control are crucial.
- Measurement: The spectrometer captures the spectral power distribution of the LED.
- Data Analysis:

- Peak Wavelength (λ_p): The wavelength at which the spectral power is maximum.
- Full Width at Half Maximum (FWHM): The spectral bandwidth at 50% of the peak intensity. This is a measure of the spectral purity of the light source.

Forward Voltage Measurement

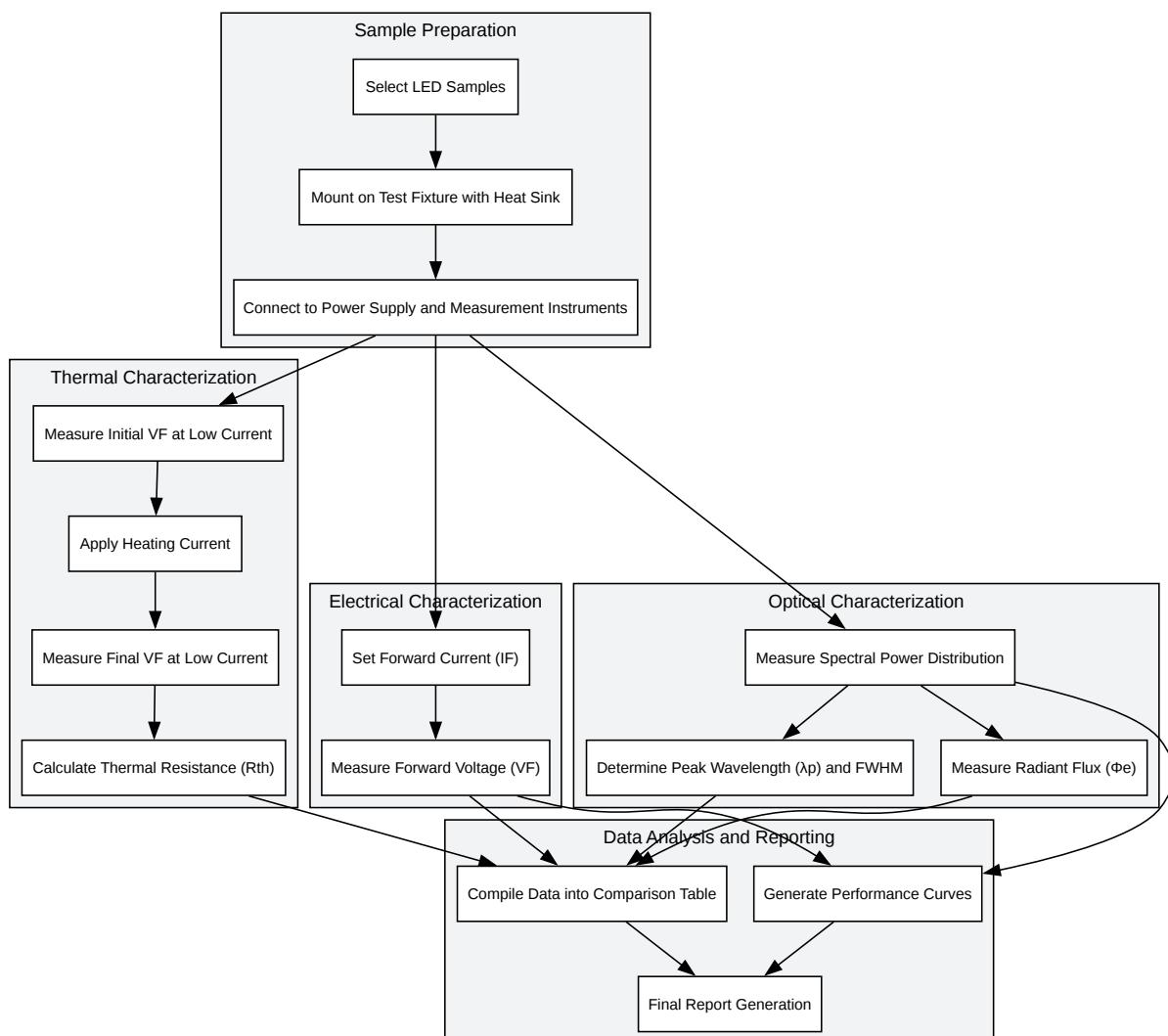
Objective: To determine the forward voltage of the LED at a specific forward current.

Methodology:

- Setup: The LED is connected to a source measure unit (SMU) or a combination of a precision power supply and a voltmeter.
- Measurement: The specified forward current (IF) is applied to the LED, and the corresponding forward voltage (VF) is measured across the LED terminals.
- Temperature Control: The measurement should be performed at a controlled ambient temperature, as forward voltage is temperature-dependent.

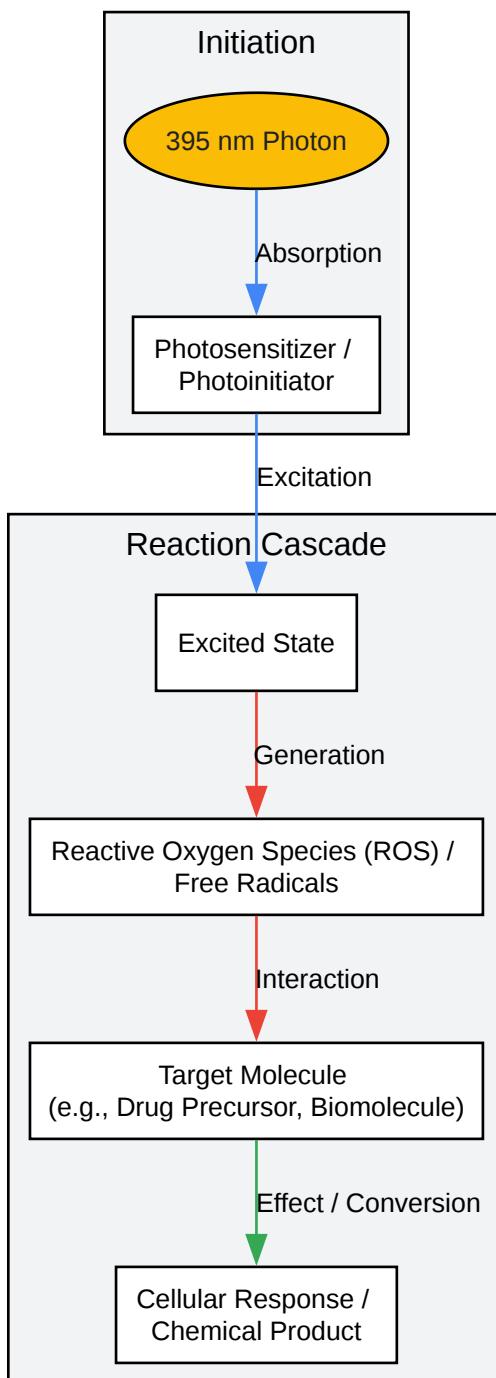
Thermal Resistance Measurement

Objective: To determine the thermal resistance from the LED junction to a reference point (e.g., solder pad or case).


Methodology:

- Setup: The LED is mounted on a temperature-controlled heat sink. A thermal interface material (TIM) is used to ensure good thermal contact. A thermocouple is attached to the reference point.
- Electrical Measurement: The forward voltage of the LED is measured at a very low sense current at a known initial temperature.
- Heating: A high forward current is applied to the LED for a sufficient time to reach thermal equilibrium.

- Second Electrical Measurement: The heating current is momentarily switched back to the low sense current, and the forward voltage is measured again.
- Calculation: The change in forward voltage is used to calculate the change in junction temperature, based on the known temperature coefficient of the forward voltage. The thermal resistance is then calculated as the change in junction temperature divided by the dissipated electrical power.


Experimental Workflow for 395 nm LED Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of 395 nm LEDs.

[Click to download full resolution via product page](#)*Experimental workflow for 395 nm LED characterization.*

Signaling Pathways and Logical Relationships

In the context of drug development and research, 395 nm LEDs are often employed to initiate photochemical reactions or to excite fluorescent probes. The following diagram illustrates a simplified signaling pathway where a 395 nm photon acts as an initiator.

[Click to download full resolution via product page](#)*Simplified signaling pathway initiated by a 395 nm photon.*

This guide provides a foundational comparison and standardized methodologies for evaluating 395 nm LEDs. For specific applications, it is always recommended to perform in-house testing to validate the performance of the selected LED under the actual experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. led-ld.nichia.co.jp [led-ld.nichia.co.jp]
- 2. cutter.com.au [cutter.com.au]
- 3. CA3535 [seoulviosys.com]
- 4. neumueller.com [neumueller.com]
- 5. docs.rs-online.com [docs.rs-online.com]
- 6. axel-gl.com [axel-gl.com]
- 7. KTDS-3534UV395B / Kingbright [compel.ru]
- 8. otmm.lumileds.com [otmm.lumileds.com]
- To cite this document: BenchChem. [Comparative Analysis of 395 nm LED Manufacturers for Research and Drug Development]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15602355#comparative-analysis-of-different-395-nm-led-manufacturers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com